[2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate
Description
[2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate is a complex organic compound that features both dichlorophenyl and nitroanilino functional groups
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-14-6-1-11(9-15(14)20)16(23)10-28-18(25)8-7-17(24)21-12-2-4-13(5-3-12)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBBBJGBZWELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the nitration of 2-(3,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and specific reaction temperatures and residence times to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems are preferred due to their efficiency and ability to control reaction conditions precisely, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for catalysis, and various organic solvents to facilitate the reactions. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize yields and minimize side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro compounds, while reduction can lead to the formation of amines .
Scientific Research Applications
[2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide that kills broadleaf weeds.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar properties.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness
What sets [2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
